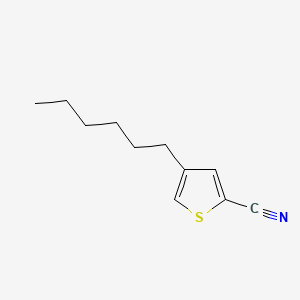

4-Hexylthiophene-2-carbonitrile

Beschreibung

Contextualization within Thiophene-based Organic Electronic Materials

Thiophene-based materials are a cornerstone of organic electronics due to their excellent charge transport properties and chemical stability. nih.gov Polymers such as poly(3-hexylthiophene) (P3HT) are benchmark donor materials in organic solar cells, valued for their semiconducting nature. epa.govrsc.org Thiophene (B33073) oligomers and polymers form the conjugated backbone of these materials, facilitating the delocalization of π-electrons, which is essential for electrical conductivity. rsc.org The reactivity of the thiophene ring also allows for straightforward chemical modification, enabling chemists to fine-tune its electronic and physical properties. nih.govacs.org 4-Hexylthiophene-2-carbonitrile serves as a functionalized monomer that can be incorporated into these larger π-conjugated systems, offering a way to systematically engineer the final material's characteristics. researchgate.nettcichemicals.com

Significance of Nitrile Functionalization in Conjugated Systems

The introduction of a nitrile (–C≡N) group to a conjugated system like thiophene is a critical design strategy. The nitrile group is strongly electron-withdrawing, which significantly alters the electronic structure of the molecule. nih.gov This functionalization lowers the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

In the context of organic semiconductors, which are often composed of electron-donating (D) and electron-accepting (A) components, this modification is crucial. mdpi.com By incorporating nitrile-functionalized units, researchers can create materials with enhanced electron-accepting capabilities or tune the energy levels of donor materials for better alignment with acceptor materials in a device. nih.govmdpi.com The degree of conjugation of the nitrile group with the core structure directly influences its impact on the LUMO, with greater conjugation leading to a more pronounced effect. nih.gov This targeted tuning of electronic properties is fundamental to optimizing charge separation and transport in organic solar cells and other electronic devices.

Role of Hexyl Side Chains in Molecular Design for Solution Processability and Self-Assembly

While the conjugated core determines the electronic properties of an organic semiconductor, its practical application often depends on the attached side chains. The primary purpose of adding flexible alkyl chains, such as a hexyl group, is to improve the material's solubility in common organic solvents. mdpi.comacs.org This enhanced solubility is essential for cost-effective and large-area fabrication methods known as solution processing, which includes techniques like spin-coating and printing. nih.govresearchgate.net

However, the role of the hexyl chain extends beyond simple solubilization. These side chains play a crucial part in the self-assembly of molecules in the solid state. epa.govuky.edu The length and arrangement of alkyl chains influence the way molecules pack together, affecting the intermolecular π-π stacking which is critical for efficient charge transport. mdpi.comuky.edu For poly(3-alkylthiophene)s, the hexyl chain, in particular, has been identified as often providing an optimal balance between good solubility and high charge carrier mobility due to favorable self-organization. acs.org Therefore, the hexyl group is a key design element for controlling the thin-film morphology and, consequently, the performance of the final electronic device. mdpi.comacs.org

Interactive Data Tables

Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₅NS | cymitquimica.comguidechem.com |

| Molecular Weight | 193.31 g/mol | cymitquimica.comcalpaclab.com |

| CAS Number | 1224430-39-0 | tcichemicals.comguidechem.comcalpaclab.com |

| Synonyms | 2-Cyano-4-hexylthiophene | tcichemicals.comcymitquimica.comcalpaclab.comalfachemch.com |

| Appearance | Colorless to Light yellow to Light orange clear liquid | tcichemicals.comcymitquimica.com |

| Purity | >95.0% (GC) | tcichemicals.comcymitquimica.com |

Significance of Functional Groups

| Functional Group | Role in the Molecule | Research Context |

| Thiophene Ring | Forms the core π-conjugated system, enabling charge delocalization. | A fundamental building block for organic semiconductors used in OFETs and OPVs. nih.govrsc.org |

| Nitrile Group (-C≡N) | Acts as a strong electron-withdrawing group, lowering the LUMO energy level. | Used to engineer the electronic properties of materials, creating electron acceptors or tuning energy levels for efficient charge transfer. nih.govmdpi.com |

| Hexyl Chain (-C₆H₁₃) | Increases solubility in organic solvents for solution processability and influences molecular self-assembly and film morphology. | Essential for creating solution-processable materials and optimizing charge transport through controlled molecular packing. mdpi.comacs.orgresearchgate.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hexylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-3-4-5-6-10-7-11(8-12)13-9-10/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLOKABSZNAYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729232 | |

| Record name | 4-Hexylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224430-39-0 | |

| Record name | 4-Hexylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexylthiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hexylthiophene 2 Carbonitrile and Its Molecular Derivatives

Precursor Synthesis and Functionalization of the Thiophene (B33073) Core

The synthesis of 4-hexylthiophene-2-carbonitrile fundamentally relies on the strategic functionalization of a thiophene ring. The initial step typically involves the preparation of a substituted thiophene precursor, which can then be elaborated to introduce the required hexyl and nitrile groups.

A common starting material is 3-hexylthiophene (B156222), which can be halogenated to introduce reactive sites. For instance, bromination of 3-hexylthiophene with N-bromosuccinimide (NBS) in a tetrahydrofuran (B95107) (THF) and hexane (B92381) solvent mixture selectively yields 2-bromo-3-hexylthiophene. rsc.org Alternatively, lithiation of 3-hexylthiophene with n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a bromine source like tetrabromomethane, can produce 5-bromo-3-hexylthiophene. acs.org

To achieve the specific 4-hexyl substitution pattern, more complex strategies are employed. One effective method involves the lithiation of a suitably protected thiophene, such as 2,4-dibromothiophene (B1333396). Directed lithiation using lithium diisopropylamide (LDA) or lithium-halogen exchange can create a nucleophilic site at the desired position. Subsequent reaction with an electrophile, such as an alkyl halide or a borate (B1201080) ester, introduces the functional group. For example, the synthesis of 2-(4-n-hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key precursor for Suzuki couplings, has been reported and proceeds via lithiation of a brominated thiophene followed by reaction with trimethylborate and pinacol. jcu.edu.au This establishes a clear pathway to 4-substituted thiophene precursors.

Targeted Synthetic Routes for this compound

With a suitably functionalized precursor in hand, the final nitrile group can be introduced. Palladium-catalyzed cyanation is a powerful and widely used method for this transformation. This reaction typically involves the coupling of an aryl halide (e.g., a bromothiophene) with a cyanide source.

A plausible and efficient route to this compound is as follows:

Selective Alkylation: Starting with 2,4-dibromothiophene, a selective palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is performed. Reacting 2,4-dibromothiophene with a hexyl-organometallic reagent (e.g., hexylboronic acid or hexyltributylstannane) under carefully controlled conditions can selectively substitute the more reactive α-position (C4 in this case, relative to the other bromine) to yield 2-bromo-4-hexylthiophene.

Cyanation: The remaining bromine at the 2-position is then converted to a nitrile group. This is achieved through a palladium-catalyzed cyanation reaction using zinc cyanide (Zn(CN)₂) as the cyanide source. organic-chemistry.org Catalytic systems such as Pd₂(dba)₃/XantPhos or Pd(PPh₃)₄ are effective for this transformation, which is tolerant of various functional groups and generally provides high yields. jcu.edu.auorganic-chemistry.org

An alternative, though less direct, approach involves the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.com This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring like thiophene. ijpcbs.com The resulting aldehyde can then be converted into a nitrile through a two-step process, typically involving conversion to an oxime followed by dehydration.

| Reaction Step | Reagents and Conditions | Precursor | Product | Yield | Reference |

| Bromination | N-Bromosuccinimide (NBS), THF/Hexane, -5 °C to RT | 3-Hexylthiophene | 2-Bromo-3-hexylthiophene | 68% | rsc.org |

| Bromination | n-BuLi, Tetrabromomethane, THF, -78 °C | 3-Hexylthiophene | 5-Bromo-3-hexylthiophene | - | acs.org |

| Cyanation | Zn(CN)₂, XantPhos-PdCl₂, DIPEA, DMAc, 85 °C | Aryl Bromide | Aryl Nitrile | up to 96% | organic-chemistry.org |

| Suzuki Coupling | Arylboronic Acid, Pd(OAc)₂, Base, Solvent | Aryl Halide | Biaryl | Varies | organic-chemistry.org |

| Stille Coupling | Organostannane, Pd(PPh₃)₄, Solvent | Aryl Halide | Biaryl | Varies | organic-chemistry.orgwikipedia.org |

Incorporation of this compound into Oligomeric and Polymeric Architectures

The this compound monomer is a valuable building block for creating π-conjugated oligomers and polymers. The hexyl side chain provides solubility, while the electron-withdrawing nitrile group modifies the electronic properties, making these materials suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Strategies for Direct Polymerization and Co-polymerization

Several cross-coupling methodologies are employed to polymerize thiophene-based monomers.

Stille Polycondensation: This reaction involves the palladium-catalyzed coupling of an organotin derivative with an organic halide. researchgate.netlakeheadu.ca For a monomer like this compound, it would first need to be converted into either a dihalo- or distannyl-derivative to enable polymerization. Stille polycondensation is highly effective for creating well-defined polymers and tolerates a wide range of functional groups. rsc.org

Suzuki Polycondensation: This method utilizes the palladium-catalyzed coupling of organoboron compounds (boronic acids or esters) with organohalides. jcu.edu.auresearchgate.net It is often preferred over Stille coupling due to the lower toxicity of boron-containing reagents. organic-chemistry.orglibretexts.org Thiophenebis(boronic acid) derivatives have been successfully used to synthesize alternating thiophene-phenylene copolymers, demonstrating the utility of this method for creating complex polymer architectures. jcu.edu.auchinesechemsoc.org

Direct (Hetero)Arylation Polymerization (DHAP): DHAP has emerged as a more atom-economical and "greener" alternative, as it avoids the pre-functionalization step of creating organotin or organoboron reagents. pitt.eduscribd.com This method involves the direct coupling of a C-H bond with a C-X (halide) bond. For thiophene derivatives, DHAP has been used to create a variety of conjugated polymers. organic-chemistry.orgethernet.edu.et The choice of solvent can be critical, with toluene (B28343) being suitable for electron-deficient thiophenes and dimethylacetamide (DMAc) for electron-rich ones. rsc.org

Glaser-Hay Coupling: This is an oxidative coupling of terminal alkynes, catalyzed by a copper(I) salt in the presence of an amine base like TMEDA. researchgate.netresearchgate.net If this compound were functionalized with terminal alkyne groups, Glaser-Hay coupling could be used to form polymers containing 1,3-diyne linkages, which are of interest for their unique electronic and structural properties. nih.gov

| Polymerization Method | Monomer 1 Type | Monomer 2 Type | Catalyst System (Example) | Key Features |

| Stille Polycondensation | Dihalo-thiophene | Distannyl-thiophene | Pd(PPh₃)₄ | High tolerance for functional groups. researchgate.net |

| Suzuki Polycondensation | Dihalo-thiophene | Diboronic acid/ester-thiophene | Pd(OAc)₂ / Ligand | Lower toxicity of reagents. researchgate.net |

| Direct Arylation (DHAP) | Halo-thiophene (C-X) | Thiophene (C-H) | Pd(OAc)₂ / Ligand | Atom-economical, avoids organometallics. pitt.edu |

| Glaser-Hay Coupling | Di-alkynyl-thiophene | Di-alkynyl-thiophene | Cu(I) / TMEDA | Forms polymers with diyne linkages. researchgate.net |

Controlled Polymerization Techniques for Defined Macromolecular Structures

For many advanced applications, precise control over polymer molecular weight, polydispersity (Đ), and architecture is essential. Kumada Catalyst-Transfer Polycondensation (KCTP) is a chain-growth polymerization method that provides this level of control. Current time information in Bangalore, IN.

KCTP utilizes a nickel-based catalyst, such as Ni(dppp)Cl₂, to polymerize Grignard-functionalized monomers like 2-bromo-5-magnesio-3-hexylthiophene. The catalyst "walks" along the growing polymer chain, which remains active. acs.org This "living" nature allows for the synthesis of polymers with low polydispersity and predictable molecular weights based on the monomer-to-initiator ratio. beilstein-journals.org Furthermore, KCTP enables the creation of complex macromolecular structures, such as block copolymers (by sequential monomer addition) and star-shaped polymers using multifunctional initiators. organic-chemistry.orgCurrent time information in Bangalore, IN.researchgate.net Applying KCTP to a monomer derived from this compound would allow for the synthesis of well-defined, functional materials with precisely engineered properties.

Electropolymerization as a Film Deposition Method

Electropolymerization is a powerful technique for directly depositing a conductive polymer film onto an electrode surface in a single step. rsc.org This method involves the oxidative polymerization of monomers from a solution containing an electrolyte. Thiophene and its derivatives are readily electropolymerized. researchgate.net

For a monomer like this compound, applying a suitable potential would cause oxidation and subsequent coupling to form a polymer film. This method is particularly useful for creating functionalized surfaces for sensors, electrochromic devices, and bioelectronics. rsc.org Co-polymerization of different monomers can be used to tune the film's properties, such as its redox potential and morphology. rsc.org For example, copolymerizing a functional thiophene with a less sterically hindered monomer like 2,2'-bithiophene (B32781) can facilitate film formation. rsc.org

Post-Synthetic Modification and Derivatization

Post-synthetic modification offers a versatile route to functional materials by introducing new chemical groups onto a pre-existing polymer backbone. This strategy avoids the need to synthesize complex monomers from scratch.

A common approach involves the synthesis of a polymer with latent reactive sites. For instance, a polythiophene can be synthesized with bromo groups along its chain, which can then be converted to other functionalities. wikipedia.org A facile two-step process involves the bromination of the 4-position of a poly(3-hexylthiophene) (P3HT) backbone, followed by a lithium-bromine exchange and quenching with a desired electrophile.

Another powerful technique is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. A polymer can be prepared with azide (B81097) groups, which then readily react with a wide variety of alkyne-containing molecules to attach new functionalities. wikipedia.org Electropolymerized films can also be modified post-synthesis. For example, films prepared with specific precursor monomers can undergo subsequent reactions to attach ions or other functional moieties. rsc.org These post-modification strategies allow for the systematic tuning of the electronic, optical, and physical properties of polymers derived from monomers like this compound. chemistrysteps.com

Theoretical and Computational Studies of 4 Hexylthiophene 2 Carbonitrile and Its Polymeric Forms

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic electronic and optical properties of a molecule or polymer chain. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying conjugated systems. scispace.com For 4-hexylthiophene-2-carbonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d) or higher, are used to determine its electronic structure. scispace.comphyschemres.org Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO level is related to the ionization potential and represents the ability to donate an electron, while the LUMO level is related to the electron affinity and indicates the ability to accept an electron. The energy difference between these two orbitals is the HOMO-LUMO gap (E_gap), a critical parameter that approximates the energy required to excite an electron and is a key indicator of the material's potential optical and electronic properties. scispace.com

For the this compound monomer, the electron-donating alkyl group at the 4-position and the electron-withdrawing nitrile group at the 2-position are expected to influence the HOMO and LUMO levels. In analogous substituted thiophene (B33073) derivatives, DFT calculations have shown that such substituents significantly alter the electronic structure. For instance, studies on similar 2-bromothiophene (B119243) derivatives have calculated HOMO-LUMO gaps in the range of 3.98 to 4.69 eV.

Upon polymerization to poly(this compound), the π-conjugation extends along the polymer backbone. This extension leads to a stabilization of the LUMO and destabilization of the HOMO. nih.gov Consequently, the band gap of the polymer is significantly lower than that of the monomer. Computational studies on polythiophene and its alkylated derivatives like poly(3-hexylthiophene) (P3HT) show that the band gap systematically decreases as the number of repeating monomer units (degree of polymerization) increases, eventually converging to a value around 2.0 eV for long chains. nih.govmdpi.com An octamer (an oligomer with eight units) is often considered a useful model to approximate the electronic properties of the full polymeric system. scispace.com

Table 1: Representative DFT-Calculated Electronic Properties of Thiophene-Based Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (E_gap) (eV) | Source(s) |

|---|---|---|---|---|

| Monomer (Estimated) | ||||

| Analogous Substituted Thiophenes | N/A | N/A | 3.98 - 4.69 | |

| Polymer (Estimated) | ||||

| Poly(3-hexylthiophene) (P3HT) | ~ -5.0 | ~ -3.0 | ~ 2.0 | nih.gov |

| Polythiophene (long chain limit) | ~ -4.9 | ~ -2.9 | ~ 2.0 | mdpi.com |

To investigate the optical properties, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. mdpi.com It is used to calculate the excited state energies from the ground state geometry, which directly corresponds to the molecule's or polymer's light absorption characteristics. scispace.com

The primary output of a TD-DFT calculation is the theoretical UV-Vis absorption spectrum, which predicts the wavelength of maximum absorption (λ_max). This absorption corresponds to electronic transitions, most importantly the HOMO to LUMO transition. For conjugated polymers like poly(this compound), the predicted low band gap of around 2.0-2.5 eV suggests that the material would absorb light in the visible part of the electromagnetic spectrum. nih.gov This is a crucial property for applications in organic photovoltaics (OPVs) and polymer light-emitting diodes (PLEDs). scispace.commdpi.com

While DFT is prevalent, other methods also find use. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters but are often more computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them very fast but potentially less accurate. These methods can also be used to calculate molecular properties like dipole moments and polarizability, but for the electronic structure of conjugated polymers, DFT and TD-DFT generally provide a more reliable and detailed picture. physchemres.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Behavior

While quantum chemical calculations focus on the properties of a single molecule or a limited number of molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a larger ensemble of molecules over time. This is crucial for understanding how polymer chains fold, arrange themselves, and interact in a solid-state thin film, as these factors heavily influence bulk material properties like charge mobility.

For poly(this compound), MD simulations can provide insights into:

Conformational Analysis : The simulation can predict the most stable conformation of the polymer backbone. A high degree of planarity along the conjugated backbone is essential for effective π-orbital overlap and efficient charge transport.

Aggregation Behavior : MD simulations can model how multiple polymer chains pack together. The formation of ordered aggregates with significant π-stacking (face-to-face arrangement of the thiophene rings) creates pathways for charge to hop between chains, which is critical for the performance of an organic electronic device.

Computational Insights into Polymerization Mechanisms and Regioselectivity

The synthesis of polythiophenes can result in different linkages between monomer units, such as head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. High regioregularity, specifically a high percentage of HT linkages, is critical for producing materials with optimal electronic properties because HH linkages introduce steric hindrance that forces the polymer backbone to twist, disrupting π-conjugation and hindering charge transport. nih.gov

Computational chemistry can be used to model the reaction pathways of polymerization, for example in Kumada Catalyst-Transfer Polycondensation (KCTP). By calculating the energies of transition states and intermediates for different coupling possibilities, these models can predict the most likely reaction outcome. The electronic and steric influence of the hexyl and nitrile substituents on this compound would be key parameters in such a model. The electron-withdrawing nitrile group can significantly influence the reactivity of the adjacent C-H or C-halogen bonds, thereby guiding the regioselectivity of the polymerization process.

Structure-Property Relationship Predictions for Electronic and Optical Behavior

Ultimately, the goal of theoretical and computational studies is to establish clear structure-property relationships. By combining insights from quantum mechanics and molecular dynamics, a comprehensive picture emerges that connects the molecular design to the final material performance.

For this compound, these relationships can be summarized as follows:

Molecular Structure to Electronic Properties : The specific placement of the electron-donating hexyl group and the electron-withdrawing nitrile group directly tunes the HOMO and LUMO energy levels of the monomer.

Polymer Structure to Band Gap : The degree of polymerization and, crucially, the regiochemistry of the polymer chain dictate the effective conjugation length. Computational models predict that a highly regioregular, head-to-tail coupled polymer will have a more planar backbone and thus a smaller band gap than a regiorandom equivalent. scispace.comnih.gov

Conformation to Charge Transport : The predicted planarity of the polymer chain and its tendency to form ordered π-stacked aggregates, as modeled by MD simulations, directly correlate with higher predicted charge carrier mobility.

These computational predictions provide a powerful framework for rationally designing new thiophene-based polymers with tailored electronic and optical properties for advanced applications.

Charge Transport Modeling and Exciton (B1674681) Dynamics Simulations

The performance of organic semiconductor materials in electronic devices is fundamentally governed by their ability to transport electrical charges and manage the behavior of photo-generated excitons. For polymers like poly(this compound), theoretical and computational modeling provides indispensable insights into these processes at a molecular level. While direct computational studies on poly(this compound) are not extensively available in public literature, a wealth of research on the structurally analogous and widely studied polymer, poly(3-hexylthiophene) (P3HT), offers a robust framework for understanding the principles and methodologies that would be applied. These studies allow for the prediction of material properties and guide the rational design of new high-performance polymers.

Charge Transport Modeling

Charge transport in conjugated polymers is a complex process influenced by molecular structure, morphology, and the degree of order. Theoretical models, often combining quantum mechanics (QM) and molecular dynamics (MD), are employed to elucidate these mechanisms. nih.gov The primary charge carriers are positive polarons (holes) and negative polarons (electrons), and their mobility is a key performance metric.

Modeling efforts typically distinguish between two primary modes of charge transport:

Intrachain Transport: Charge movement along the backbone of a single polymer chain.

Interchain Transport: Charge hopping between adjacent polymer chains, often through π-π stacking interactions.

In the ordered, crystalline regions of a polymer film, intrachain transport is generally much faster than interchain transport. nih.gov Theoretical analyses on P3HT have shown that hole mobility along the intrachain route can be as high as 1 cm² V⁻¹ s⁻¹, whereas mobility along the π-π interchain route is significantly lower, around 10⁻² cm² V⁻¹ s⁻¹. nih.gov The conformation of the polymer backbone, specifically the torsional angle between adjacent thiophene rings, plays a critical role. For P3HT, a trans conformation (180° torsional angle) maximizes charge mobility, which decreases significantly as the angle deviates towards a perpendicular arrangement (90°). ntu.edu.tw

For poly(this compound), the presence of the electron-withdrawing cyano (-CN) group at the 2-position is expected to significantly influence its electronic properties compared to P3HT. This group would likely lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, potentially improving air stability and altering charge injection barriers. rsc.org Furthermore, the nitrile group could enhance electron mobility, making the polymer a candidate for n-type or ambipolar transport, in contrast to the predominantly p-type (hole-transporting) nature of P3HT. The placement of the hexyl group at the 4-position would also affect the polymer's packing and morphology, thereby influencing interchain charge transport.

| Transport Parameter | Transport Route | Typical Calculated Value (for rr-P3HT model) | Key Influencing Factors |

|---|---|---|---|

| Hole Mobility | Intrachain (Ordered) | ~1 cm² V⁻¹ s⁻¹ nih.gov | Torsional angle between rings ntu.edu.tw |

| Hole Mobility | Interchain (π-π stacking) | ~10⁻² cm² V⁻¹ s⁻¹ nih.gov | Intermolecular separation distance ntu.edu.tw |

| Electron Mobility | Intrachain (Ordered) | ~10⁻² cm² V⁻¹ s⁻¹ ntu.edu.tw | Torsional angle between rings ntu.edu.tw |

Exciton Dynamics Simulations

In applications like organic solar cells, light absorption creates an exciton—a bound electron-hole pair. For charge generation to occur, this exciton must travel to a donor-acceptor interface where it can dissociate into free charge carriers. rsc.orguni-konstanz.de The efficiency of this process depends on the exciton diffusion length—the average distance an exciton can travel before it decays.

Nonadiabatic and first-principles molecular dynamics simulations are powerful tools for studying exciton dynamics. rsc.orgumons.ac.be These simulations model the interplay between the electronic excited states and the vibrational motions of the polymer chains at finite temperatures. researchgate.net

Recent advanced simulations on highly ordered P3HT nanofibers have challenged traditional models by revealing a "transient delocalization" mechanism. umons.ac.becam.ac.uk In this model, the exciton, while mostly localized, can transiently re-access spatially extended states through coupling with vibrational modes. This dynamic interplay allows for highly efficient energy transport, leading to calculated exciton diffusion constants on the order of 0.22 cm²/s and diffusion lengths that can reach hundreds of nanometers, a significant increase over the typical values of <50 nm seen in more disordered films. umons.ac.be These findings underscore that vibrations, often considered detrimental, can be harnessed to facilitate efficient energy transport. cam.ac.uk

In poly(this compound), the cyano group's influence on the electronic structure would also affect exciton binding energy. acs.org Computational studies are essential to determine whether this modification would lead to more or less tightly bound excitons and how it would impact the coupling between electronic and vibrational states that governs exciton diffusion.

| Parameter | System | Typical Simulated/Experimental Value (for P3HT model) | Simulation Method |

|---|---|---|---|

| Exciton Diffusion Coefficient (D) | Disordered P3HT Films | < 10⁻² cm²/s umons.ac.be | - |

| Exciton Diffusion Coefficient (D) | Ordered P3HT Nanofibers | 0.22 - 1.1 cm²/s umons.ac.be | Nonadiabatic Molecular Dynamics umons.ac.be |

| Exciton Diffusion Length (LD) | Disordered P3HT Films | < 50 nm umons.ac.be | - |

| Exciton Diffusion Length (LD) | Ordered P3HT Nanofibers | ~300 nm umons.ac.be | Ultrafast Optical Microscopy umons.ac.be |

Advanced Applications in Organic Electronic and Photonic Materials Science

Organic Semiconductors for Electronic Devices

The intrinsic properties of 4-Hexylthiophene-2-carbonitrile, namely the electron-rich thiophene (B33073) ring, the solubilizing hexyl group, and the electron-withdrawing nitrile functionality, make it a valuable precursor for the synthesis of high-performance organic semiconductors. These materials are the active components in a variety of organic electronic devices, including field-effect transistors and light-emitting diodes.

Applications in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible circuits, sensors, and displays. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Thiophene-based polymers, particularly regioregular poly(3-hexylthiophene) (P3HT), have been extensively studied for OFET applications due to their ability to self-assemble into well-ordered, crystalline structures that facilitate efficient charge transport. The hexyl side chains play a crucial role in enhancing the solubility of the polymer, a key requirement for solution-based fabrication techniques, while also influencing the intermolecular packing in the solid state. nist.gov

The introduction of a carbonitrile group, as seen in this compound, can further modulate the electronic properties of the resulting polymers. The electron-withdrawing nature of the nitrile group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the semiconductor. This tuning of energy levels is critical for achieving efficient charge injection from the electrodes and for improving the air stability of the device. While specific OFET performance data for polymers directly synthesized from this compound is not abundant in the literature, the principles derived from related thiophene-based materials suggest its potential. For instance, the copolymerization of thiophene monomers with electron-withdrawing units is a common strategy to create donor-acceptor polymers with tailored electronic properties for OFETs. researchgate.net

Below is a table summarizing the mobility of OFETs based on a related polymer, poly(3-hexylthiophene) (P3HT), which highlights the importance of the hexylthiophene unit.

| Polymer | Mobility (cm²/Vs) | Reference |

| Poly(3-hexylthiophene) (P3HT) | up to 0.19 | |

| P3HT-co-PTOH | Higher than P3HT | rsc.org |

| This table illustrates the performance of a well-studied polymer containing the hexylthiophene moiety. |

Role in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) have revolutionized display and lighting technologies due to their high contrast, wide viewing angle, and thin form factor. The efficiency and stability of an OLED depend on the balanced injection and transport of holes and electrons within the device's emissive layer. Thiophene-based materials are often employed as hole transport layers (HTLs) in OLEDs, facilitating the movement of positive charges from the anode to the emissive layer. sigmaaldrich.comgoogle.com

The incorporation of this compound into the design of hole transport materials could offer several advantages. The hexyl group ensures good processability, while the thiophene unit provides the necessary hole-transporting characteristics. The nitrile group, with its electron-withdrawing nature, can contribute to a deeper HOMO level, which can lead to a better energy level alignment with the anode and the emissive layer, thereby reducing the barrier for hole injection. researchgate.net While specific OLEDs utilizing materials derived from this compound are not prominently reported, the fundamental properties of this building block align well with the requirements for high-performance HTL materials.

Materials for Photovoltaic Technologies

The global demand for renewable energy sources has spurred significant research into photovoltaic technologies that are both efficient and cost-effective to manufacture. Organic-based solar cells, including organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and hybrid solar cells, represent a promising direction. This compound serves as a valuable building block for creating the specialized materials at the heart of these devices.

Donor/Acceptor Materials in Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) typically employ a bulk heterojunction (BHJ) architecture, where an electron-donating and an electron-accepting material are blended together to form the active layer. Poly(3-hexylthiophene) (P3HT) has historically been a benchmark donor material in OPVs due to its strong light absorption in the visible spectrum and good hole mobility. aimspress.com The development of non-fullerene acceptors (NFAs) has further boosted the power conversion efficiencies (PCEs) of OPVs. researchgate.nettcichemicals.comnih.gov

The synthesis of novel donor and acceptor materials is crucial for advancing OPV technology. A study on diketopyrrolopyrrole (DPP)-based polymers, which are strong acceptor units, utilized a derivative of the target compound, 4-methoxythiophene-2-carbonitrile, as a precursor. acs.org The introduction of the methoxy (B1213986) group onto the thiophene ring, adjacent to the DPP core, resulted in polymers with a reduced HOMO-LUMO gap and a redshifted absorption spectrum, which is beneficial for harvesting more solar photons. acs.org This work highlights how functionalized thiophene-2-carbonitriles can be used to fine-tune the optoelectronic properties of conjugated polymers for OPVs. Although this study used a methoxy-substituted version, it provides a strong indication of the utility of this compound in creating novel donor-acceptor copolymers with tailored properties.

The table below shows the impact of incorporating a methoxy-substituted thiophene-2-carbonitrile derivative on the properties of DPP-based polymers. acs.org

| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| P3 (non-methoxylated) | -5.45 | -3.65 | 1.80 |

| P4 (methoxylated) | -5.35 | -3.70 | 1.65 |

| P5 (non-methoxylated) | -5.40 | -3.70 | 1.70 |

| P6 (methoxylated) | -5.30 | -3.75 | 1.55 |

| This data is for polymers synthesized with a methoxy-substituted thiophene-2-carbonitrile, demonstrating the principle of tuning electronic properties through functionalization of the thiophene ring. |

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical cell that uses a molecular dye (sensitizer) adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to absorb light. aimspress.comrsc.org The design of the dye is critical to the performance of the DSSC. Metal-free organic dyes with a donor-π-acceptor (D-π-A) structure have gained significant attention due to their high molar extinction coefficients and the tunability of their molecular structure. rsc.org

In this D-π-A architecture, the thiophene unit, often with alkyl chains like hexyl for solubility and to prevent aggregation, is a common choice for the π-bridge that connects the electron donor and acceptor moieties. researchgate.netresearchgate.net The cyanoacrylic acid group is a very common acceptor and anchoring group that binds the dye to the TiO₂ surface. nih.gov While this compound itself is not a complete dye, it contains the key hexylthiophene unit and a nitrile group which is a precursor to the cyanoacrylic acid acceptor. Research on various organic dyes has shown that the inclusion of hexylthiophene in the π-bridge can lead to high power conversion efficiencies. For example, a DSSC based on the MK-2 dye, which contains a hexyl-substituted quarterthiophene bridge, achieved a power conversion efficiency of 8.3%. nih.gov This demonstrates the importance of the hexylthiophene moiety in designing efficient sensitizers for DSSCs.

Interface Modification and Charge Transfer Enhancement in Hybrid Solar Cells

Hybrid solar cells, which combine organic and inorganic materials, offer a pathway to leverage the advantages of both material classes. A common example is the use of an organic polymer like P3HT as the light absorber and hole transporter in conjunction with an inorganic electron acceptor like TiO₂. researchgate.net The interface between the organic and inorganic materials is a critical region where charge separation occurs, and it also a site where charge recombination, a loss mechanism, can happen. d-nb.info

Modifying this interface with a thin molecular layer can significantly improve the performance of hybrid solar cells. rsc.org Molecules used for interface modification can enhance charge transfer, passivate surface defects, and improve the energy level alignment between the donor and acceptor materials. While there are no specific reports on using this compound directly as an interface modifier, molecules with similar structural features, such as a thiophene ring for electronic interaction and a cyano group for anchoring to the metal oxide surface, have been shown to be effective. For instance, a quarterthiophene-based dye with a cyanoacrylic acid group was used as an interface modifier in a TiO₂/P3HT hybrid solar cell, resulting in a significant improvement in efficiency. acs.org This suggests that molecules derived from this compound could potentially serve a similar role in enhancing the performance of hybrid solar cells.

Conductive Polymers and Their Electrochemical Applications

The monomer this compound serves as a critical building block for the synthesis of advanced conductive polymers. While the direct electropolymerization of this specific nitrile-functionalized thiophene is not extensively documented, its derivatives are integral to creating soluble, redox-active copolymers with significant potential in organic electronics. The nitrile group offers a versatile synthetic handle for introducing specific functionalities, such as electron-deficient units, into the polymer backbone. This strategic incorporation allows for precise tuning of the polymer's electronic and electrochemical characteristics.

Electropolymerized Films for Electrodes and Sensors

Polymers derived from this compound are designed for processability and functionality, often being synthesized through chemical cross-coupling reactions to ensure regioregularity and desirable properties. For instance, this compound is a precursor in the multi-step synthesis of monomers used to create complex copolymer structures. researchgate.net An example is the formation of a tetrazine-containing monomer, which can then be copolymerized. researchgate.net

While direct electrochemical polymerization of this compound itself is not a common method, related thiophene-based monomers featuring tetrazine units have been successfully electropolymerized. researchgate.net This suggests that polymers incorporating the structural motifs derived from this compound are amenable to electrochemical deposition, which could enable their use in the fabrication of thin-film electrodes for various applications, including sensors and electrochromic devices. The ability to form uniform, conductive films via electropolymerization is a key advantage for creating precisely controlled interfaces in electronic devices.

Redox Active Materials

Polymers incorporating units derived from this compound exhibit significant redox activity, a crucial property for applications in batteries, supercapacitors, and as mediators in biosensors. The nitrile group can be converted into other functional groups, like s-tetrazine, which is strongly electron-deficient. researchgate.net When this unit is included in a copolymer with an electron-rich unit, it creates a donor-acceptor (D-A) structure that facilitates charge transfer and stabilizes both oxidized (p-doped) and reduced (n-doped) states.

A notable example is the copolymer poly[2,6-(4,4-dihexyl-4H-cyclopenta[2,1-b:3,4-b′]dithiophene)-alt-5,5′-(3,6-bis(4-hexylthienyl-2-yl)-s-tetrazine)] (PCPDTTTz), which is synthesized using a monomer derived from this compound. researchgate.net Cyclic voltammetry studies on a thin film of this polymer revealed its distinct redox behavior. researchgate.net The introduction of the electron-deficient tetrazine unit significantly lowers the polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, making it a potent redox-active material. researchgate.net

Table 1: Electrochemical Properties of a Copolymer Derived from this compound

| Property | Value | Method of Determination |

|---|---|---|

| HOMO Energy Level | -5.34 eV | Cyclic Voltammetry |

| LUMO Energy Level | -3.48 eV | Cyclic Voltammetry |

| Electrochemical Bandgap (Eg) | 1.86 eV | Cyclic Voltammetry |

| Optical Bandgap (Eg) | 1.68 eV | UV-Vis Absorption Spectroscopy |

Data sourced from a study on the copolymer PCPDTTTz. researchgate.net

Integration into Hybrid Nanomaterials and Organic-Inorganic Composites

The integration of polymers derived from this compound into hybrid nanomaterials combines the processability and tailored electronic properties of the organic polymer with the unique functionalities of inorganic nanoparticles. These composites are central to the development of next-generation optoelectronic devices.

Interaction with Inorganic Nanoparticles (e.g., TiO2, Quantum Dots)

Polymers synthesized using this compound as a precursor are designed for use in bulk heterojunction (BHJ) devices, where they are blended with electron-accepting materials. While specific studies detailing the interaction of its direct polymers with TiO2 or quantum dots are limited, the well-established use of its derivatives with fullerene nanoparticles highlights their compatibility in hybrid systems. researchgate.net

In a notable application, the copolymer PCPDTTTz was blended with mdpi.commdpi.com-phenyl C71-butyric acid methyl ester (PC(71)BM), a fullerene derivative that acts as an electron acceptor. researchgate.net In this blend, the polymer serves as the electron donor. Upon photoexcitation, excitons are generated and dissociate at the interface between the polymer and the fullerene nanoparticles, with the polymer transferring an electron to the PC(71)BM. This charge separation is the fundamental principle behind organic photovoltaic cells. The solubility of the polymer in common organic solvents facilitates the creation of these intimate donor-acceptor blends. researchgate.net

Synergistic Effects in Hybrid Systems

The combination of polymers derived from this compound with inorganic or molecular acceptors leads to synergistic effects that enhance device performance. In the case of the PCPDTTTz:PC(71)BM hybrid system, the synergy manifests as highly efficient charge generation and transport, culminating in a high-performance solar cell. researchgate.net

Several factors contribute to this synergy:

Favorable Energy Level Alignment: The HOMO level of the polymer (-5.34 eV) and the LUMO level of the fullerene acceptor are well-aligned to facilitate efficient charge transfer and to achieve a high open-circuit voltage (Voc) in the resulting solar cell. researchgate.net

Broad Light Absorption: The polymer possesses a low optical bandgap (1.68 eV) and absorbs light broadly across the visible spectrum (450-700 nm), complementing the absorption profile of the fullerene acceptor. researchgate.net

Optimized Morphology: The solution-based processing allows for control over the bulk heterojunction morphology, creating a large interfacial area for exciton (B1674681) dissociation and continuous pathways for charge transport to the electrodes.

These synergistic interactions led to a polymer solar cell with a power conversion efficiency (PCE) of 5.4%, demonstrating the potential of hybrid systems based on this class of materials. researchgate.net

Table 2: Performance of a Hybrid Solar Cell Using a this compound Derivative

| Parameter | Value |

|---|---|

| Polymer/Acceptor Blend | PCPDTTTz:PC(71)BM |

| Power Conversion Efficiency (PCE) | 5.4 % |

| Open-Circuit Voltage (Voc) | 0.75 V |

| Short-Circuit Current (Jsc) | 12.1 mA/cm² |

| Fill Factor (FF) | 0.59 |

Data for an optimized device under simulated solar illumination. researchgate.net

Emerging Applications in Flexible and Stretchable Electronics

The chemical structure of this compound, particularly the hexyl side chain, imparts solubility and processability to the resulting polymers. These are crucial attributes for the fabrication of flexible and stretchable electronic devices using solution-based techniques like spin-coating, inkjet printing, and roll-to-roll processing. Derivatives of related thiophene compounds are noted for their significant role in developing semiconducting materials for flexible electronics and solar energy technologies.

Polymers like PCPDTTTz, derived from this monomer, are solution-processable, which is a key requirement for creating devices on flexible substrates. researchgate.net The ability to deposit uniform, electronically active layers on plastics or other compliant materials paves the way for applications such as:

Flexible solar cells

Wearable sensors

Bendable displays

Conformable bio-electronic interfaces

While specific reports on the mechanical stretchability of polymers from this compound are not yet prevalent, the inherent properties of thiophene-based polymers make them promising candidates for this field. The development of such materials is critical for advancing technologies that require electronics to bend, fold, and conform to non-planar surfaces.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Control over Molecular Architecture

Future synthetic efforts will likely focus on developing more sophisticated and efficient routes to create complex molecules derived from 4-hexylthiophene-2-carbonitrile. A significant area of advancement will be the adoption of novel cross-coupling methodologies that offer precise control over the final molecular architecture. Techniques such as Suzuki-Miyaura and Stille reactions, which are already used for creating terthiophene derivatives, could be further refined for this purpose nih.gov. The goal is to move beyond simple dimerization or polymerization to construct highly defined, non-polymeric structures with specific functionalities.

Moreover, inspiration can be drawn from the controlled synthesis of polymers like poly(3-hexylthiophene) (P3HT), where methods like Kumada catalyst transfer polymerization (KCTP), also known as Grignard Metathesis (GRIM) polymerization, have enabled precise control over molecular weight and regioregularity beilstein-journals.org. Applying similar principles of "living" polymerization and catalyst control to the synthesis of oligomers or functionalized monomers based on this compound could yield materials with highly reproducible and tailored properties. The development of innovative approaches, such as the heterocyclization of functionalized alkynes, also presents a pathway for atom-economical and regioselective synthesis of substituted thiophenes nih.gov. Future research may also explore continuous-flow synthesis, which has shown promise for the scalable production of conjugated polymers with precise molecular weight control, a technique that could be adapted for derivatives of this compound beilstein-journals.orgresearchgate.net.

Advanced Characterization of Interfacial Phenomena and Device Architectures

The performance of organic electronic devices is critically dependent on the phenomena occurring at interfaces, such as those between the organic semiconductor and the dielectric, electrodes, or other organic layers mdpi.com. Future research must delve into a deeper understanding of these interactions for materials derived from this compound. Advanced characterization techniques are essential to probe the electronic structure, molecular orientation, and charge transfer dynamics at these critical junctions mdpi.com.

A key area of investigation will be the interaction between thiophene-based materials and novel substrates like graphene. Studies on similar organic semiconductors have shown that π–π stacking, charge transfer, and dipole-dipole interactions can significantly modulate the conductivity of the device channel mdpi.com. Understanding how the hexyl and nitrile groups of this compound influence its adsorption, self-assembly, and electronic coupling with 2D materials will be crucial for designing next-generation hybrid electronics and biosensors mdpi.comresearchgate.net.

Furthermore, the molecular orientation and packing within thin films profoundly impact charge transport mdpi.com. Techniques like low-temperature scanning tunneling microscopy (STM) can reveal how molecules self-assemble and how intermolecular interactions, such as hydrogen bonding, influence the alignment of molecular orbitals like the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. Investigating how the specific structure of this compound derivatives dictates their packing in thin films and at interfaces will provide the knowledge needed to engineer device architectures with optimized performance. Strategies to control this organization, including molecular design and physical methods, will be a major focus mdpi.com.

Computational Design of Next-Generation Materials with Tunable Electronic Properties

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery of new organic materials. In the context of this compound, future research will heavily rely on computational design to predict and tune the electronic properties of its derivatives. By systematically modifying the core structure with various electron-donating or electron-withdrawing groups, researchers can computationally screen for molecules with desired Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, a critical factor for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) nih.gov.

DFT calculations can accurately predict how structural changes influence the electronic and optical properties of thiophene-based molecules. For instance, modeling can determine the localization of the LUMO and other molecular orbitals, providing insights into charge transport pathways within the molecule nih.gov. This predictive power allows for the rational design of materials with optimized energy levels for efficient charge injection, transport, and transfer at interfaces nih.gov. By computationally exploring a vast chemical space, scientists can prioritize the synthesis of the most promising candidates, saving significant time and resources.

| Property | Value |

|---|---|

| HOMO Energy | -4.89 eV |

| LUMO Energy | -3.22 eV |

| Energy Gap | 1.66 eV |

Exploration of New Application Paradigms Beyond Current Limitations

While thiophene derivatives are staples in organic electronics, future research on this compound and its analogues will likely venture into new and interdisciplinary application areas. The inherent chemical versatility of the thiophene ring allows for functionalization that can impart novel biological or chemical activities eprajournals.com.

One promising frontier is in the biomedical field. Thiophene-based molecules have shown a wide range of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties eprajournals.commdpi.com. By designing specific derivatives of this compound, it may be possible to develop new therapeutic agents or functionalized surfaces for medical devices.

Q & A

Q. What are the optimal synthetic routes for 4-Hexylthiophene-2-carbonitrile, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. Key steps include:

- Precursor selection : Use 2-cyanothiophene derivatives and hexyl halides as starting materials.

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Heck or Suzuki reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics.

- Yield enhancement : Monitor reaction progress via TLC and optimize temperature (80–120°C) and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm molecular structure (e.g., thiophene ring protons at δ 6.8–7.2 ppm, nitrile carbon at ~115 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 207.12 g/mol) and fragmentation patterns .

- Infrared (IR) spectroscopy : Detect nitrile stretching vibrations (~2200 cm⁻¹) and alkyl C-H stretches (2800–3000 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement, critical for confirming regioselectivity in derivatives .

Q. How does the hexyl chain influence the compound’s physicochemical properties?

Methodological Answer:

- Solubility : The hydrophobic hexyl chain enhances solubility in non-polar solvents (e.g., chloroform, toluene), aiding in material science applications .

- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points (~80–90°C) and decomposition profiles, correlating with chain length .

- Self-assembly : Langmuir-Blodgett techniques demonstrate monolayer formation due to alkyl chain packing, relevant for organic electronics .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR, IR, and MS data to address signal overlap or impurity artifacts .

- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and chemical shifts, aiding in peak assignment .

- Crystallographic analysis : Resolve ambiguities (e.g., regiochemistry) by comparing experimental and simulated XRD patterns .

- Reproducibility protocols : Standardize synthetic and analytical conditions to minimize batch-to-batch variability .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Retrosynthetic AI platforms : Tools like Pistachio or Reaxys propose feasible pathways using known reaction templates .

- Transition state modeling : Software (e.g., Gaussian, ORCA) calculates activation energies for nitrile group reactions (e.g., hydrolysis, cycloadditions) .

- Machine learning (ML) : Train models on existing datasets to predict regioselectivity in electrophilic substitution reactions .

Q. What role does the nitrile group play in functionalizing this compound for optoelectronic materials?

Methodological Answer:

- Electron-withdrawing effects : The nitrile group lowers LUMO energy, enhancing electron transport in organic semiconductors .

- Cross-coupling reactions : Convert nitrile to amides or carboxylic acids via hydrolysis, enabling polymer backbone integration .

- Coordination chemistry : Use nitrile-metal interactions (e.g., with Ag⁺ or Cu²⁺) to design conductive metal-organic frameworks (MOFs) .

Q. How can researchers address ethical and reproducibility challenges in publishing this compound data?

Methodological Answer:

- Data transparency : Share raw NMR, XRD, and chromatographic data via repositories (e.g., Zenodo) under FAIR principles .

- Ethical reporting : Disclose synthetic hazards (e.g., nitrile toxicity) and safety protocols in line with ECHA guidelines .

- Peer review rigor : Encourage third-party replication studies to validate claims, especially for novel applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.